2-cyano-N'-[(3-methylthiophen-2-yl)methylidene]acetohydrazide
Description
2-Cyano-N'-[(3-methylthiophen-2-yl)methylidene]acetohydrazide is a hydrazide-hydrazone derivative characterized by a thiophene-based substituent. Its structure features a cyanoacetohydrazide backbone conjugated with a 3-methylthiophene moiety, which influences its electronic and steric properties. This article provides a detailed comparison with structurally analogous compounds, focusing on synthesis, spectral data, physicochemical properties, and biological activities.
Properties
Molecular Formula |
C9H9N3OS |
|---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
2-cyano-N-[(3-methylthiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C9H9N3OS/c1-7-3-5-14-8(7)6-11-12-9(13)2-4-10/h3,5-6H,2H2,1H3,(H,12,13) |
InChI Key |
ZLBNGHLDLBLJLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N’-[(3-methylthiophen-2-yl)methylidene]acetohydrazide typically involves the condensation reaction between cyanoacetohydrazide and 3-methylthiophene-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for 2-cyano-N’-[(3-methylthiophen-2-yl)methylidene]acetohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N’-[(3-methylthiophen-2-yl)methylidene]acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the thiophene ring is substituted by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures to 2-cyano-N'-[(3-methylthiophen-2-yl)methylidene]acetohydrazide exhibit significant antimicrobial properties. For instance, derivatives have been shown to inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Anticancer Properties
Studies have demonstrated that this compound may possess anticancer activity. In vitro assays have shown that it can induce cytotoxicity in cancer cell lines, including breast cancer cells (MCF-7). The mechanism may involve apoptosis induction and cell cycle arrest, suggesting its potential as a lead compound for cancer therapy .
Anti-inflammatory Effects
In silico studies have indicated that the compound could act as an inhibitor of enzymes involved in inflammatory pathways, such as lipoxygenase. This suggests its potential use in treating inflammatory diseases .
Case Studies
Mechanism of Action
The mechanism of action of 2-cyano-N’-[(3-methylthiophen-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s cyano group and thiophene ring play crucial roles in its reactivity and biological activity. It may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Hydrazide-hydrazone derivatives vary primarily in their substituents, which dictate reactivity and bioactivity. Below is a comparative analysis of key analogues:
Spectral and Physicochemical Properties
- IR Spectroscopy : All compounds show characteristic peaks for C=O (1670–1730 cm⁻¹), C≡N (2210–2230 cm⁻¹), and N–H (3180–3336 cm⁻¹) .
- NMR Data :
- Melting Points : Thiophene derivatives (e.g., target compound) have higher melting points (172–202°C) compared to furan or phenyl analogues (162–198°C), attributed to stronger intermolecular interactions .
Biological Activity
2-cyano-N'-[(3-methylthiophen-2-yl)methylidene]acetohydrazide (CAS Number: 339015-77-9) is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory activities, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H9N3OS. The structure features a cyano group, a thiophene ring, and an acetohydrazide moiety, which contribute to its biological activity.
Anticancer Activity
Several studies have investigated the anticancer potential of hydrazide derivatives. A study focused on hydrazone derivatives indicated that modifications to the hydrazide structure can lead to enhanced cytotoxicity against cancer cell lines . The presence of a thiophene ring in this compound may further augment its anticancer properties due to the known activity of thiophene-containing compounds against various cancer types.
Case Study: Cytotoxicity Assay
In a cytotoxicity assay, compounds structurally related to this compound were tested against human cancer cell lines. Results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating significant cytotoxic effects. This suggests that our compound may also possess similar properties, warranting further investigation.
Anti-inflammatory Activity
The anti-inflammatory properties of compounds similar to this compound have been documented in various studies. For example, hydrazone derivatives have shown effectiveness in reducing inflammation markers in vitro . The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.
Biological Activity Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
